molecular formula C20H28Cl2N2O B1607311 Anilopam hydrochloride CAS No. 53716-45-3

Anilopam hydrochloride

Cat. No. B1607311
CAS RN: 53716-45-3
M. Wt: 383.4 g/mol
InChI Key: HIMOMFKFIYLRNY-UHFFFAOYSA-N
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Description

Anilopam hydrochloride is a chemical compound with the following properties:



  • Chemical Formula : C~20~H~26~N~2~O · 2HCl

  • Molecular Weight : 383.3551 g/mol

  • Exact Mass : 382.1579 g/mol

  • CAS Number : 53716-45-3

  • PubChem ID : 17397100



Molecular Structure Analysis

Anilopam hydrochloride has a complex molecular structure. It consists of a bicyclic core with nitrogen and oxygen atoms, as well as several aromatic rings. The detailed arrangement of atoms and bonds can be visualized using its Kekulé Chemical Formula (KCF) or Mol file.



Chemical Reactions Analysis

The reactivity and chemical behavior of Anilopam hydrochloride have not been extensively studied in the literature. Investigating its reactions with other compounds, functional groups, and solvents would provide valuable insights.



Physical And Chemical Properties Analysis


  • Solubility : Anilopam hydrochloride is likely soluble in water due to its hydrochloride salt form.

  • Melting Point : The compound’s melting point is not explicitly documented.

  • Stability : Stability under various conditions (temperature, light, humidity) requires investigation.

  • pKa : The pKa value, which indicates acidity or basicity, remains unknown.


Scientific Research Applications

Cytotoxic Effects in Agriculture

  • Anilopam hydrochloride has been studied for its potential cytotoxic effects in agricultural applications. A study using the Allium cepa assay revealed that Anilopam significantly affected mitotic index and induced various chromosomal abnormalities in Allium cepa root meristematic cells, suggesting cytotoxic effects at certain concentrations (Özkara et al., 2015).

Neuropharmacological Studies

  • Although not directly on Anilopam hydrochloride, studies on similar compounds have been conducted to evaluate their neuropharmacological activities. For example, Passiflora edulis f. flavicarpa, which has been studied for its anxiolytic and sedative activities, provides insights into how similar compounds might interact with the nervous system (Deng et al., 2010).

Analgesic Drug Development

  • Research on nefopam hydrochloride, a non-opioid centrally acting analgesic drug, has contributed to understanding the potential applications of similar compounds like Anilopam hydrochloride. Nefopam hydrochloride loaded nanospheres have been developed for treating neuropathic pain, indicating the potential for Anilopam hydrochloride in similar therapeutic applications (Sukhbir et al., 2015).

Micellar and Phase Separation Studies

  • Studies on drugs like promazine hydrochloride provide insights into the micellar and phase behavior of amphiphilic drugs, which could be relevant for understanding the behavior of Anilopam hydrochloride in pharmaceutical formulations (Rub et al., 2014).

Calcium Channel Blocking Effects

  • Verapamil hydrochloride, a calcium entry blocking drug, has been studied for its effects on anesthetic requirements, suggesting a potential area of research for Anilopam hydrochloride in modifying drug responses or interactions (Maze et al., 1983).

Transdermal Therapeutic Systems

  • Research on the development of transdermal therapeutic systems for drugs like carvedilol indicates a possible application area for Anilopam hydrochloride in the development of alternative drug delivery systems (Ubaidulla et al., 2007).

Imaging Brain Dopamine Effects

  • Studies on methylphenidate hydrochloride and its effects on brain dopamine offer insights into the potential neurological effects of Anilopam hydrochloride (Volkow et al., 2005).

Electrochemical Studies

  • Anilopam hydrochloride may be studied for its behavior in electrochemical processes, as evidenced by research on the electrosynthesis of metal hydroxides for adsorption applications (Kamaraj et al., 2014).

Stability in Pharmaceutical Preparations

  • The stability of compounds like apomorphine hydrochloride in various solutions provides a framework for studying the stability of Anilopam hydrochloride in pharmaceutical preparations (Ng Ying Kin et al., 2001).

HPLC Analysis in Quality Control

  • High-performance liquid chromatography (HPLC) analysis of drugs like raloxifene hydrochloride suggests potential methods for the analysis and quality control of Anilopam hydrochloride in pharmaceutical products (Trontelj et al., 2005).

Safety And Hazards


  • Toxicity : Anilopam hydrochloride’s toxicity profile is not well-established. Animal studies and clinical trials are essential to assess its safety.

  • Adverse Effects : Potential adverse effects on humans, including any organ-specific toxicity, need thorough evaluation.

  • Drug Interactions : Interaction with other medications should be studied to prevent unwanted effects.

  • Environmental Impact : Assessing its environmental persistence and potential harm is crucial.


Future Directions


  • Clinical Trials : Conduct rigorous clinical trials to evaluate Anilopam hydrochloride’s efficacy and safety in treating specific conditions.

  • Structure-Activity Relationship (SAR) : Investigate the relationship between its structure and biological activity.

  • Formulation Development : Explore different dosage forms (tablets, injections) for optimal delivery.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in humans.


properties

IUPAC Name

4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.2ClH/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16;;/h3-8,14-15H,9-13,21H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMOMFKFIYLRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968475
Record name 4-[2-(8-Methoxy-2-methyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anilopam hydrochloride

CAS RN

53716-45-3
Record name Anilopam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(8-Methoxy-2-methyl-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANILOPAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOT47SVI4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Morton, IK Morton, JM Hall, J Hall - 1999 - books.google.com
This dictionary provides a convenient personal reference source, intended to complement more encyclopaedic works. First, there is an alphabetic, fully cross-indexed listing of …
Number of citations: 83 books.google.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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